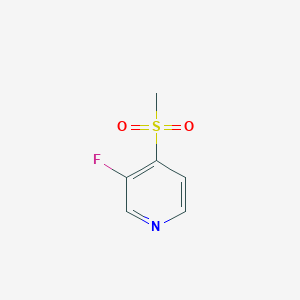![molecular formula C18H22N2S B15328068 1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B15328068.png)
1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of a piperazine ring substituted with a phenyl group that is further substituted with a sulfanyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine typically involves the reaction of 2,4-dimethylphenylthiol with a suitable piperazine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. The reaction conditions often include the use of phosphine ligands and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability. This method can achieve high yields and purity by optimizing parameters such as temperature, solvent ratio, and residence time .
Chemical Reactions Analysis
Types of Reactions
1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons .
Scientific Research Applications
1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine involves its interaction with specific molecular targets. It is known to modulate the activity of serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. This modulation can influence neurotransmitter release and neuronal signaling pathways, which may contribute to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-{2-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine: Similar structure but different substitution pattern.
1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine: Similar structure but different substitution pattern
Uniqueness
1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H22N2S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-[3-(2,4-dimethylphenyl)sulfanylphenyl]piperazine |
InChI |
InChI=1S/C18H22N2S/c1-14-6-7-18(15(2)12-14)21-17-5-3-4-16(13-17)20-10-8-19-9-11-20/h3-7,12-13,19H,8-11H2,1-2H3 |
InChI Key |
PNAPAUAXICLVHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC(=C2)N3CCNCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


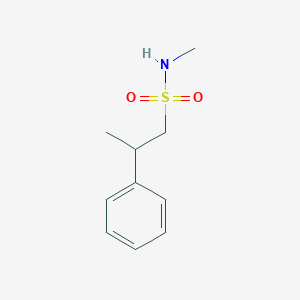
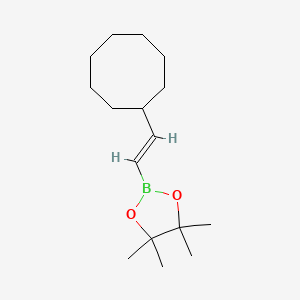
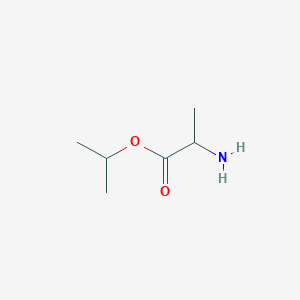
![5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B15328009.png)
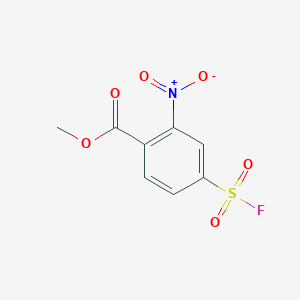
![2-[(methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15328022.png)
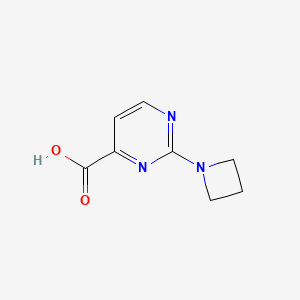
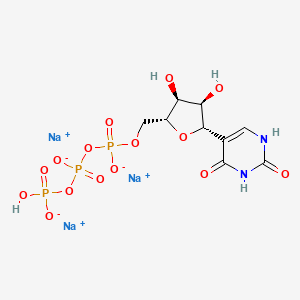
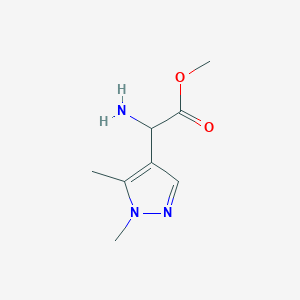
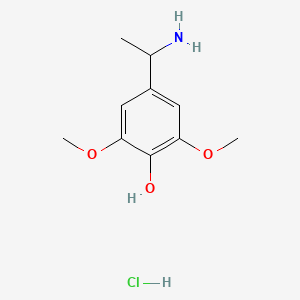
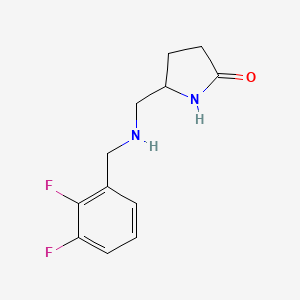
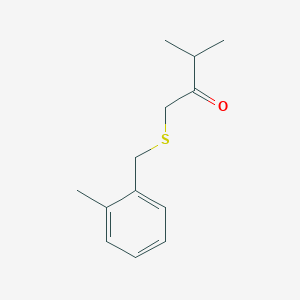
![3'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B15328063.png)
